4-amino-N-hexylbenzenesulfonamide hydrochloride

Übersicht

Beschreibung

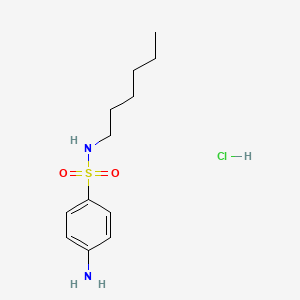

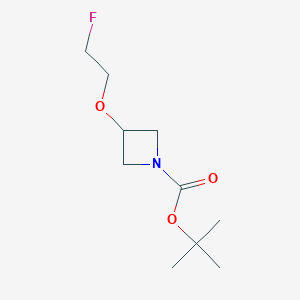

4-Amino-N-hexylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Molecular Structure Analysis

The linear structure formula of 4-Amino-N-hexylbenzenesulfonamide hydrochloride is given as C12H20N2O2S . For a more detailed structural analysis, it would be beneficial to refer to specialized chemical databases or software.Wissenschaftliche Forschungsanwendungen

1. Antitumor Applications

Sulfonamide compounds, including those structurally related to 4-amino-N-hexylbenzenesulfonamide hydrochloride, have been extensively studied for their antitumor properties. Research has identified certain sulfonamides as potent cell cycle inhibitors, disrupting tubulin polymerization and affecting cell cycle phases in various cancer cell lines. These compounds have shown promise in clinical trials, highlighting their potential as oncology therapeutics. High-density oligonucleotide microarray analysis has been used to characterize these compounds based on gene expression changes, revealing crucial pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

2. Antimicrobial Properties

Sulfonamide derivatives, similar to 4-amino-N-hexylbenzenesulfonamide hydrochloride, have demonstrated significant antimicrobial activity. For instance, certain synthesized sulfonamide compounds exhibited higher antimicrobial activity against various bacterial and fungal strains than their parent molecules. This finding indicates the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).

3. Material Synthesis and Characterization

Sulfonamide compounds have been synthesized and characterized for various applications, including as dye intermediates and in material science. The synthesis processes involve reactions with other chemical entities, and the structures of these compounds have been confirmed through various analytical techniques. This research area explores the diverse applicability of these compounds in chemical synthesis and material development (Li Yun-xia, 2010).

Safety and Hazards

While specific safety and hazard information for 4-Amino-N-hexylbenzenesulfonamide hydrochloride is not provided in the search results, general safety measures for handling chemicals should always be followed. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment as required .

Eigenschaften

IUPAC Name |

4-amino-N-hexylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.ClH/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12;/h6-9,14H,2-5,10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMDEJFWLNIHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

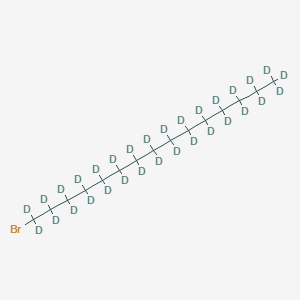

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-hexylbenzenesulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)